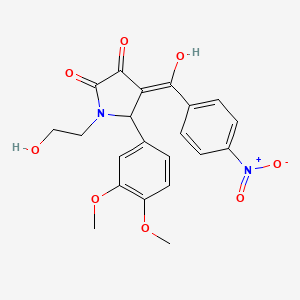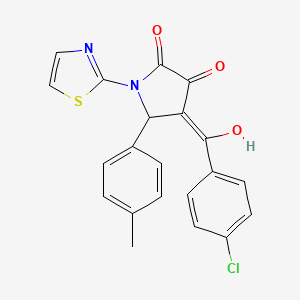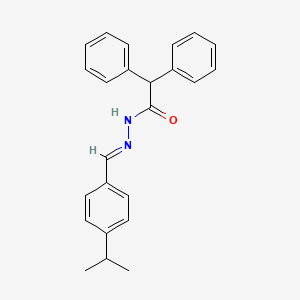![molecular formula C18H20N2O2 B3917052 2-[(4-benzoylpiperazin-1-yl)methyl]phenol](/img/structure/B3917052.png)
2-[(4-benzoylpiperazin-1-yl)methyl]phenol
Descripción general
Descripción
2-[(4-benzoylpiperazin-1-yl)methyl]phenol, also known as BPMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. BPMP is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the synthesis of pharmaceuticals. The unique structure of BPMP makes it a promising candidate for the development of new drugs that can target specific biological pathways.
Mecanismo De Acción
The mechanism of action of 2-[(4-benzoylpiperazin-1-yl)methyl]phenol is not fully understood, but it is believed to involve the modulation of neurotransmitter release in the brain. This compound has been shown to have affinity for several neurotransmitter receptors, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. By binding to these receptors, this compound may modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models. In one study, this compound was found to increase the release of dopamine in the prefrontal cortex of rats, suggesting that it may have potential as an antipsychotic drug. This compound has also been shown to have anxiolytic effects in mice, reducing anxiety-like behavior in a dose-dependent manner.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[(4-benzoylpiperazin-1-yl)methyl]phenol is its high purity and yield, making it a viable option for large-scale production. This compound is also relatively stable under normal laboratory conditions, allowing for easy storage and handling. However, one limitation of this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 2-[(4-benzoylpiperazin-1-yl)methyl]phenol. One area of interest is the development of new drugs that can target specific neurotransmitter receptors, such as the dopamine D2 receptor. This compound may serve as a lead compound for the development of new antipsychotic drugs that have improved efficacy and reduced side effects. Another area of interest is the investigation of this compound's potential as an anxiolytic drug, which may have applications in the treatment of anxiety disorders. Overall, the research on this compound has the potential to lead to the development of new drugs that can target specific biological pathways and improve the treatment of neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
2-[(4-benzoylpiperazin-1-yl)methyl]phenol has been the subject of several scientific studies, with researchers investigating its potential applications in medicinal chemistry. One area of interest is the development of new drugs that can target specific biological pathways, such as the dopamine D2 receptor. This compound has been shown to have affinity for the dopamine D2 receptor, making it a potential candidate for the development of new antipsychotic drugs.
Propiedades
IUPAC Name |
[4-[(2-hydroxyphenyl)methyl]piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-17-9-5-4-8-16(17)14-19-10-12-20(13-11-19)18(22)15-6-2-1-3-7-15/h1-9,21H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOMDSIYYYPSLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2O)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-nitrobenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3916970.png)
![3-ethyl-5-(3-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3916978.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3916983.png)

![N-{3-bromo-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3916997.png)
![3-ethyl-5-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3917024.png)
![N-{3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3917033.png)
![N-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B3917050.png)
![methyl (3-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B3917055.png)

![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-[4-methoxy-3-(methoxymethyl)phenyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B3917070.png)


![2-ethyl-5-imino-6-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3917088.png)
